molecular formula C8H7N3O2 B7900355 4-Amino-1H-indazole-3-carboxylic acid

4-Amino-1H-indazole-3-carboxylic acid

Cat. No. B7900355
M. Wt: 177.16 g/mol
InChI Key: GWMNYKPYSDQJSH-UHFFFAOYSA-N
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Description

“4-Amino-1H-indazole-3-carboxylic acid” is a compound that falls under the category of indazole compounds . Indazoles are an important part of many natural products and marketed drugs . They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

Indazole derivatives have been synthesized by various methods. A Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . Another method involves the synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H6N2O2 . The structure of the compound includes a carboxylic acid group on carbon 3 .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been synthesized using various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 473.8±25.0 °C and a density of 1.51±0.1 g/cm3 .

Mechanism of Action

Indazole derivatives have shown diverse biological activities. For instance, 1 H -indazole-3-amine derivatives were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of the cell cycle .

Safety and Hazards

“4-Amino-1H-indazole-3-carboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole compounds have attracted great attention due to their diverse biological activities. Therefore, developing novel anti-cancer drugs with high efficiency and low toxicity is still sorely needed . The future direction in this field could be the exploration of the medicinal properties of indazole for the treatment of various pathological conditions .

properties

IUPAC Name

4-amino-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,9H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMNYKPYSDQJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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